molecular formula C3H7FO2 B1330074 (R)-3-Fluoropropane-1,2-diol CAS No. 32860-39-2

(R)-3-Fluoropropane-1,2-diol

Cat. No.: B1330074
CAS No.: 32860-39-2
M. Wt: 94.08 g/mol
InChI Key: PQDNJBQKAXAXBQ-VKHMYHEASA-N
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Description

®-3-Fluoropropane-1,2-diol is an organic compound characterized by the presence of a fluorine atom attached to the third carbon of a propane-1,2-diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Fluoropropane-1,2-diol typically involves the fluorination of a suitable precursor. One common method is the enantioselective fluorination of propane-1,2-diol derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and ensure high enantioselectivity.

Industrial Production Methods: On an industrial scale, the production of ®-3-Fluoropropane-1,2-diol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: ®-3-Fluoropropane-1,2-diol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of ®-3-Fluoropropane-1,2-diol can yield various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The fluorine atom in ®-3-Fluoropropane-1,2-diol can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or thiols can be employed for these transformations.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 3-fluoropropanoic acid or 3-fluoropropanone.

    Reduction: Formation of 3-fluoropropanol.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

®-3-Fluoropropane-1,2-diol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays due to its unique fluorine atom.

    Medicine: ®-3-Fluoropropane-1,2-diol derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of metabolic disorders and infectious diseases.

    Industry: The compound is utilized in the production of specialty polymers and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ®-3-Fluoropropane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to alterations in the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

    3-Chloropropane-1,2-diol: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromopropane-1,2-diol: Contains a bromine atom in place of fluorine.

    3-Iodopropane-1,2-diol: Features an iodine atom instead of fluorine.

Uniqueness: ®-3-Fluoropropane-1,2-diol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule in various research and industrial applications.

Properties

IUPAC Name

(2R)-3-fluoropropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDNJBQKAXAXBQ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CF)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20954516
Record name (2R)-3-Fluoropropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32860-39-2
Record name 1,2-Propanediol, 3-fluoro-, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032860392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-3-Fluoropropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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